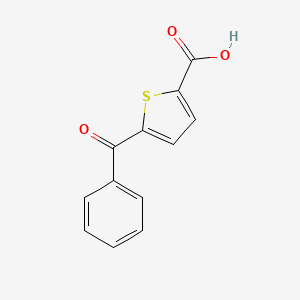
5-benzoylthiophene-2-carboxylic Acid
Cat. No. B8492762
M. Wt: 232.26 g/mol
InChI Key: HCJJWNVRPKKEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05627198
Procedure details


A 1.6M solution of n-butyllithium in n-hexane (51.0 ml, 81.3 mmol) is added dropwise to diisopropylamine (11.6 ml, 82.2 mmol) in 150 ml of absolute THF at -70° C. After stirring at -70° C. for 15 minutes, thiophene-2-carboxylic acid (5.00 g, 39.0 mmol) is added and the mixture is held at -70° C. After 45 minutes benzonitrile (5.0 ml, 49 nunol) is added dropwise and the mixture is stirred at -70° C. for 90 minutes. After equilibration to room temperature, the reaction mixture is poured into 200 ml of water and subjected to extraction with 200 ml of ether, and this organic phase is discarded. The aqueous phase is adjusted to a pH of 2 using a 6N HCl solution and is subjected to extraction with 2×200 ml of ether. The combined organic phases are dried over magnesium sulfate and the solvent is distilled off. The residue is suspended in 50 ml of 6N HCl solution and the suspension is heated at 80° C. for one hour. The precipitated crystals are filtered off and dried under vacuum overnight.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One








Identifiers


|
REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].C(NC(C)C)(C)C.[S:19]1[CH:23]=[CH:22][CH:21]=[C:20]1[C:24]([OH:26])=[O:25].C1C[O:30][CH2:29]C1>O.C(#N)C1C=CC=CC=1>[C:8]1([C:29]([C:23]2[S:19][C:20]([C:24]([OH:26])=[O:25])=[CH:21][CH:22]=2)=[O:30])[CH:7]=[CH:6][CH:11]=[CH:10][CH:9]=1
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
51 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
11.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at -70° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is held at -70° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at -70° C. for 90 minutes
|
|
Duration
|
90 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
subjected to extraction with 200 ml of ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is subjected to extraction with 2×200 ml of ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent is distilled off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the suspension is heated at 80° C. for one hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated crystals are filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C(=O)C1=CC=C(S1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
